O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate
Overview
Description
O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a pyrimidine ring substituted with a dichlorobenzyl group, a methyl group, and a pyridinyl group, along with a phosphothioate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine ring, followed by the introduction of the dichlorobenzyl, methyl, and pyridinyl groups. The final step involves the esterification with diethyl phosphothioate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphothioate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the dichlorobenzyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phosphothioate group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar dichlorobenzyl groups but differ in their overall structure and functional groups.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds that have been studied for their potential to enhance the activity of other drugs.
Uniqueness
O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate is unique due to its combination of a pyrimidine ring with a phosphothioate ester moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
[5-[(3,4-dichlorophenyl)methyl]-6-methyl-2-pyridin-2-ylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N3O3PS/c1-4-27-30(31,28-5-2)29-21-16(12-15-9-10-17(22)18(23)13-15)14(3)25-20(26-21)19-8-6-7-11-24-19/h6-11,13H,4-5,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHXGCOBSHDBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1CC2=CC(=C(C=C2)Cl)Cl)C)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N3O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112663 | |
Record name | O-[5-[(3,4-Dichlorophenyl)methyl]-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl] O,O-diethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101112663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680214-83-9 | |
Record name | O-[5-[(3,4-Dichlorophenyl)methyl]-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl] O,O-diethyl phosphorothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=680214-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-[5-[(3,4-Dichlorophenyl)methyl]-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl] O,O-diethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101112663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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